molecular formula C11H14N4 B1604193 5-(Piperazin-1-yl)-1H-indazole CAS No. 478827-33-7

5-(Piperazin-1-yl)-1H-indazole

Cat. No. B1604193
CAS RN: 478827-33-7
M. Wt: 202.26 g/mol
InChI Key: YTXAVWZKFXHQBK-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1H-indazole is a chemical compound that falls under the class of indazoles. Indazoles are organic compounds featuring a pyrazole ring fused to a benzene ring . The piperazine moiety in the compound is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Synthesis

Piperazine-1-yl-1H-indazole derivatives, including variants such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have significant importance in medicinal chemistry. These compounds are synthesized through efficient processes and characterized by spectral analysis. Docking studies of these compounds also reveal their potential for drug development (Balaraju, Kalyani, & Laxminarayana, 2019).

Neuropharmacology

In neuropharmacology, certain derivatives of 5-(piperazin-1-yl)-1H-indazole, like 5-piperazinyl-3-sulfonylindazoles, have been identified as potent and selective antagonists of the 5-HT(6) receptor. These compounds show promise for cognitive enhancement, with specific examples including WAY-255315 or SAM-315, known for their pharmacokinetic and pharmacological activities (Liu et al., 2010).

Synthesis Techniques in Pharmaceutical Development

In pharmaceutical development, the synthesis of 3-(1-piperazinyl)-1H-indazole derivatives is critical, especially for potential antipsychotic agents. Improved synthesis techniques have been developed for these derivatives, enhancing efficiency and yield, which is crucial for large-scale pharmaceutical production (Leroy et al., 2001).

Metabolic Pathways and Toxicity Studies

The metabolism of compounds containing piperazinyl indazole motifs has been studied for their mutagenic effects. These studies reveal the role of specific metabolic pathways and intermediates, such as oxaziridine, in contributing to mutagenicity and enzyme inactivation, offering insights into the metabolic processing and potential toxicity of these compounds (Chen et al., 2006).

PET Imaging and Enzyme Inhibition

Piperazin-1-yl-1H-indazole derivatives are also significant in PET (Positron Emission Tomography) imaging for studying enzymes like PIM1, a proviral integration site in moloney murine leukemia virus kinase. Synthesized compounds like (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one are promising PET probes for this purpose (Gao et al., 2013).

Antimicrobial Research

In the field of antimicrobial research, derivatives of this compound have shown significant potential. For instance, certain synthesized compounds demonstrate antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Gaikwa et al., 2009).

Mechanism of Action

Target of Action

Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.

Mode of Action

Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.

Biochemical Pathways

Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.

Pharmacokinetics

Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of this compound.

Result of Action

Related compounds have shown anticancer and anticonvulsant activities, suggesting that this compound might have similar effects.

properties

IUPAC Name

5-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXAVWZKFXHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629072
Record name 5-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478827-33-7
Record name 5-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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